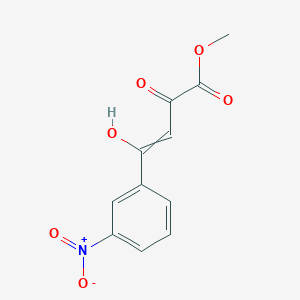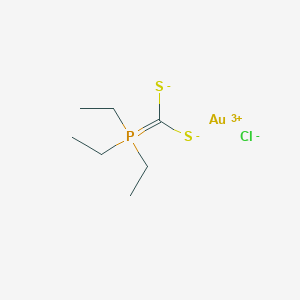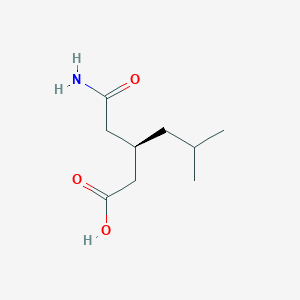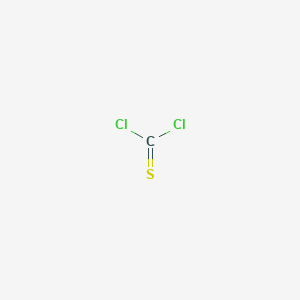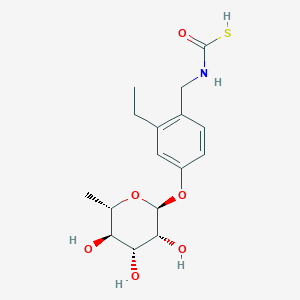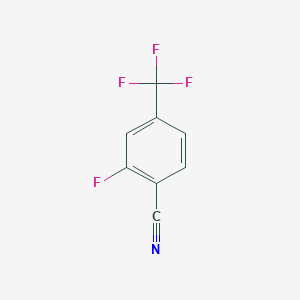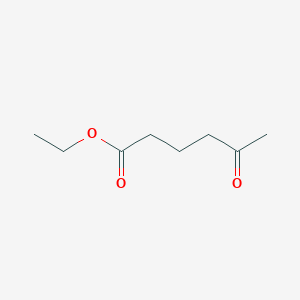![molecular formula C20H28N6O8S B130397 1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)胍硫酸盐(2:1) CAS No. 5714-04-5](/img/structure/B130397.png)
1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)胍硫酸盐(2:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” is a chemical compound with the molecular formula C20H28N6O8S. It is also known by other names such as Guanoxan sulfate and Guanoxan sulphate . The molecular weight of this compound is 512.5 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” has been reported in the literature . For instance, a comprehensive structure-activity relationship study led to the discovery of a compound that displayed potent FFA1 agonistic activity and good pharmacokinetic profiles .Molecular Structure Analysis
The molecular structure of “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” has been computed using various methods . The InChI and Canonical SMILES representations of the molecule are available .Chemical Reactions Analysis
The chemical reactions involving “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” have been studied . For example, it has been found to be a new and selective ligand for the enzyme cyclooxygenase-2 (COX-2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” have been computed . For example, its molecular weight is 512.5 g/mol .科学研究应用
Antimicrobial Properties
Guanoxan sulfate has been found to exhibit antimicrobial properties, making it useful in pharmaceutical preparations as a biocide against infectious diseases .
X-ray Crystallography
The compound’s interaction with hydrogen bonds has been studied using x-ray diffraction data, which is crucial for understanding many biological processes .
Adrenergic Receptor Interaction
Guanoxan sulfate targets adrenergic receptors and acts as an adrenergic receptor agonist. This interaction is significant for developing drugs that can modulate these receptors for therapeutic purposes .
Antihypertensive Agent
It has been used as an antihypertensive agent due to its mechanism of action similar to guanethidine. However, it was withdrawn from the market due to concerns over liver damage .
Pharmaceutical Analytical Testing
Guanoxan sulfate is also used in pharmaceutical analytical testing to ensure the quality and safety of drugs .
未来方向
The future directions for the research on “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” could include further development of the compound as a promising candidate . Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications .
作用机制
Target of Action
Guanoxan sulfate, also known as Guanoxan or 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1), primarily targets the adrenergic receptor . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications.
Mode of Action
Guanoxan sulfate acts as an agonist to the adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Guanoxan sulfate binds to the adrenergic receptor, activating it in order to exert its effects. It is similar in its mechanism of action to guanethidine .
Result of Action
Guanoxan sulfate’s activation of the adrenergic receptor leads to a decrease in sympathetic activity. This ultimately results in the relaxation of blood vessels and a reduction in heart rate, leading to lower blood pressure . It was primarily used for the treatment of hypertension (high blood pressure) .
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h2*1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGHAKPGHCNTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) | |
CAS RN |
3625-81-8, 5714-04-5 |
Source


|
| Record name | (1,4-benzodioxan-2-ylmethyl)guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOXAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6IT80R85G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


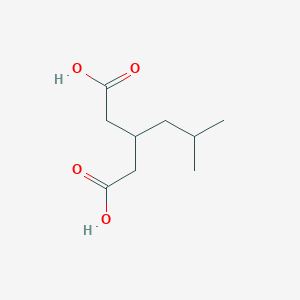
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
